2,6-Dichlorophenethyl isocyanate
Overview
Description
2,6-Dichlorophenethyl isocyanate is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2,6-Dichlorophenethyl isocyanate, also known as 1,3-dichloro-2-(2-isocyanatoethyl)benzene, is a type of diisocyanate . Diisocyanates are monomers used to make polyurethane (PU) polymers and are characterized by having two NCO groups as their key reactive sites . They are distinguished from mono-isocyanates, like methyl isocyanate, which is used industrially as an acylating agent, by having very different physical properties and toxicological profiles .
Mode of Action
The mode of action of this compound is primarily through its reactivity with water and biological (macro)molecules . The isocyanate (N=C=O, or NCO) functional group in diisocyanates is key to their reactivity .
Biochemical Pathways
It is known that diisocyanates, in general, can react with water and biological macromolecules , which could potentially affect various biochemical pathways.
Result of Action
Given its use in the preparation of polyurethane polymers , it can be inferred that the compound plays a significant role in polymer formation.
Action Environment
The action of this compound can be influenced by environmental factors such as exposure to moist air or water . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,6-Dichlorophenethyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. The isocyanate group can react with nucleophilic sites on proteins, such as amino groups, leading to the formation of stable urea derivatives. This interaction can result in enzyme inhibition or modification of protein function. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular signaling pathways by modifying the activity of signaling proteins and receptors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo hydrolysis, leading to the formation of amines and carbon dioxide. The degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and cell death. Additionally, there may be threshold effects, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. It can also bind to transport proteins, facilitating its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound can also influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1,3-dichloro-2-(2-isocyanatoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-3-9(11)7(8)4-5-12-6-13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMQYDSGWXNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394058 | |
Record name | 2,6-Dichlorophenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-03-0 | |
Record name | 1,3-Dichloro-2-(2-isocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480439-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorophenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichlorophenethyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.